N-(cyclobutylmethyl)benzamide
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Overview
Description
N-(cyclobutylmethyl)benzamide is an organic compound with the molecular formula C₁₂H₁₅NO It is a benzamide derivative where the benzamide group is substituted with a cyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(cyclobutylmethyl)benzamide can be synthesized through the direct condensation of benzoic acid and cyclobutylmethylamine. This reaction typically requires a catalyst and specific conditions to proceed efficiently. One method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation . This green and efficient pathway provides high yields and is eco-friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(cyclobutylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating the caspase cascade and causing cytochrome c release . This process involves the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic factors.
Comparison with Similar Compounds
N-(cyclobutylmethyl)benzamide can be compared with other benzamide derivatives:
N-methylbenzamide: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
N-ethylbenzamide: Contains an ethyl group instead of a cyclobutylmethyl group.
N-(cyclopropylmethyl)benzamide: Similar but with a cyclopropylmethyl group.
Uniqueness
The cyclobutylmethyl group in this compound provides unique steric and electronic properties, potentially enhancing its bioactivity and stability compared to other benzamide derivatives.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject for ongoing research and industrial applications.
Properties
CAS No. |
861786-97-2 |
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Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)benzamide |
InChI |
InChI=1S/C12H15NO/c14-12(11-7-2-1-3-8-11)13-9-10-5-4-6-10/h1-3,7-8,10H,4-6,9H2,(H,13,14) |
InChI Key |
MASSNCONKDCNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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